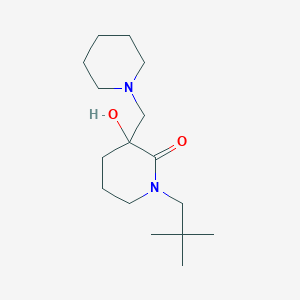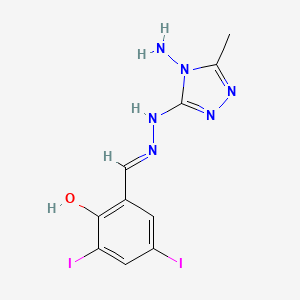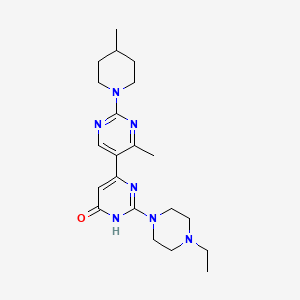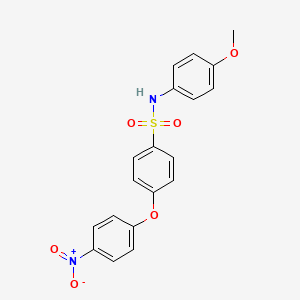
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by the pharmaceutical company Upjohn. It was initially created as a potential replacement for morphine, but was never marketed due to its high potential for abuse and addiction. U-47700 has recently gained popularity as a recreational drug, leading to a surge in overdoses and deaths.
Wirkmechanismus
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone acts by binding to the mu-opioid receptor and activating it. This leads to a cascade of events that ultimately result in the release of neurotransmitters such as dopamine and serotonin, which produce the pleasurable effects associated with opioids. This compound has a higher affinity for the mu-opioid receptor than morphine, making it more potent.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects in the body. These include analgesia, sedation, euphoria, respiratory depression, and constipation. It can also cause nausea, vomiting, and itching. This compound has a high potential for abuse and addiction, and can lead to overdose and death if taken in large amounts.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, making it useful for studying the effects of opioids on the central nervous system. However, its high potential for abuse and addiction make it difficult to use in animal studies, as animals may self-administer the drug and develop dependence.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is the development of new opioid medications that are less addictive and have fewer side effects than traditional opioids. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Conclusion
This compound is a synthetic opioid that has gained popularity as a recreational drug, leading to a surge in overdoses and deaths. Despite its potential for abuse and addiction, this compound has been used in scientific research to study its effects on the central nervous system. Further research is needed to understand the long-term effects of this compound and to develop new treatments for opioid addiction and overdose.
Synthesemethoden
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone can be synthesized through a multi-step process starting with 2,4-dichlorobenzaldehyde and 1-benzylpiperazine. The intermediate product is then reacted with 2,2-dimethylpropylamine and sodium borohydride to yield this compound. The synthesis of this compound is complex and requires specialized equipment and expertise, making it difficult for non-professionals to produce.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the effects of natural opioids such as endorphins. Studies have shown that this compound produces analgesia, sedation, and respiratory depression similar to other opioids.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)12-18-11-7-8-16(20,14(18)19)13-17-9-5-4-6-10-17/h20H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRYOGPGGVULMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1=O)(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-ethylphenyl)sulfonyl]-N-(3-pyridinylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6001462.png)


![N-[2-(1-azepanyl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6001474.png)
![2-(2-chlorobenzyl)-4-[3-(1-methylcyclopropyl)propanoyl]morpholine](/img/structure/B6001482.png)

![methyl 5-[1-(isopropylamino)propylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6001486.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6001490.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B6001510.png)
![1-(2,2-dimethylpropanoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6001512.png)
![N-benzyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-methylacetamide](/img/structure/B6001516.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6001527.png)


